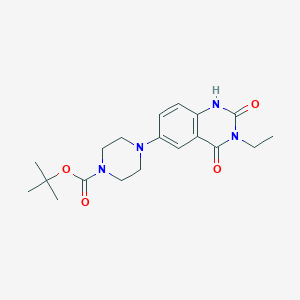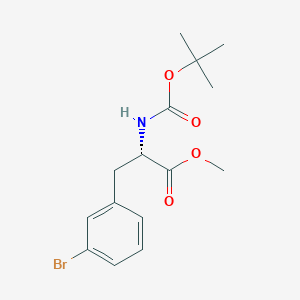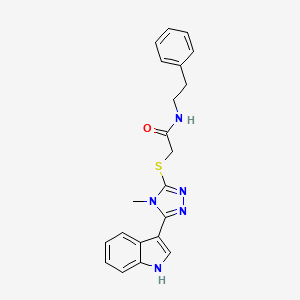![molecular formula C22H24N6 B2475108 N~4~-(2,4-二甲基苯基)-1-甲基-N~6~-(2-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 896002-49-6](/img/structure/B2475108.png)
N~4~-(2,4-二甲基苯基)-1-甲基-N~6~-(2-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H24N6 and its molecular weight is 372.476. The purity is usually 95%.
BenchChem offers high-quality N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
该化合物已被研究其抗肿瘤特性。在一项研究中,合成了一系列新的 N4-烷基-N2-苯基-吡咯并[3,2-d]嘧啶-2,4-二胺衍生物(包括我们的化合物)并对其进行了评估。这些衍生物对人乳腺癌细胞和人胃癌细胞表现出抗增殖活性。 值得注意的是,与公认的 CDK6 抑制剂帕博西尼相比,活性最强的化合物表现出超强的抗肿瘤活性 .
CDK6 抑制
细胞周期蛋白依赖性蛋白激酶 (CDK) 在细胞周期调节和转录中发挥着至关重要的作用。特别是 CDK6 已被确定为癌症治疗的潜在靶点。我们的化合物已被测试其 CDK6 抑制活性,并显示出良好的结果。 通过分子对接模拟了解其与 CDK6 的结合模型为药物开发提供了宝贵的见解 .
新结构探索
许多已报道的 CDK 抑制剂具有共同的结构特征,例如 N-(吡啶-2-基)嘧啶-2-胺或 N-苯基嘧啶-2-胺核。我们的化合物通过将吡咯的 2,3 位引入 N-苯基嘧啶-2-胺的 5,6 位,打破了这种趋势。 这种新颖的结构为设计具有改善的抗肿瘤活性和选择性的化合物开辟了可能性 .
氨基脲合成
在另一项研究中,合成了具有 2,4-二甲基苯基取代的氨基脲。 虽然与我们的化合物没有直接关系,但这项工作突出了 2,4-二甲基苯基部分在有机合成中的多功能性 .
核心结构修饰
该化合物核心结构——2,4-二氨基嘧啶——已通过多种方式进行修饰。例如,在特定位置替换不同的基团导致了 2,4-二氨基-6-取代嘧啶的合成。 这种修饰会影响化合物的生物活性及药理特性 .
药物发现前景
鉴于其独特的结构和有希望的活性,我们的化合物可以作为药物发现工作的起点。研究人员可以探索进一步的修饰,优化其特性,并基于其支架开发新型治疗剂。
作为 CDK6 抑制剂的新型 N4-烷基-N2-苯基-吡咯并 [3,2-d]嘧啶-2,4-二胺衍生物的设计、合成和抗肿瘤活性 N4-(2,4-二甲基苯基)氨基脲作为 4-氨基丁酸氨基转移酶抑制剂的合成 通过亲核取代反应合成 2,4-二氨基嘧啶核心结构
作用机制
Target of Action
The primary target of this compound is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with its target, CDK6, by inhibiting its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This leads to the suppression of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells .
Pharmacokinetics
The compound’s potent antitumor activities suggest that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. This is evidenced by the observed antitumor activities against human breast cancer cells and human gastric cancer cells .
Action Environment
These include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .
属性
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-15-9-10-19(16(2)13-15)25-20-18-14-24-28(3)21(18)27-22(26-20)23-12-11-17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYWSFGMLFGYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
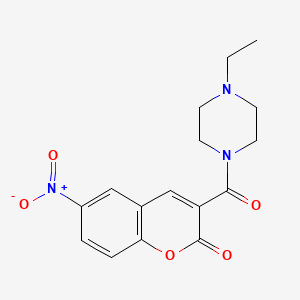
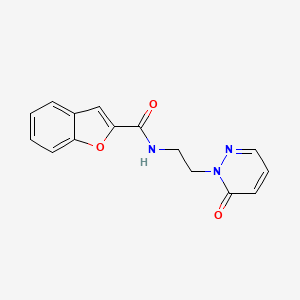
![2-{[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-5-chloropyrimidine](/img/structure/B2475031.png)



![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2475036.png)
![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2475039.png)

